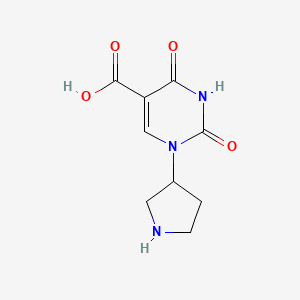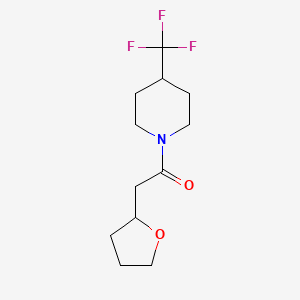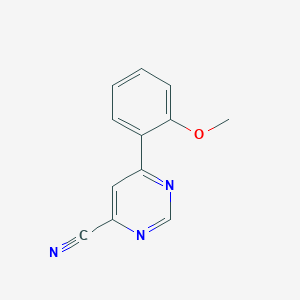
6-(2-Methoxyphenyl)pyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Methoxyphenyl)pyrimidine-4-carbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features a methoxyphenyl group attached to the pyrimidine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxyphenyl)pyrimidine-4-carbonitrile typically involves the reaction of 2-methoxybenzaldehyde with malononitrile and ammonium acetate in the presence of a suitable catalyst. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the pyrimidine ring. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-(2-Methoxyphenyl)pyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Formation of 6-(2-Hydroxyphenyl)pyrimidine-4-carbonitrile.
Reduction: Formation of 6-(2-Methoxyphenyl)pyrimidine-4-amine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the substituent introduced.
Scientific Research Applications
6-(2-Methoxyphenyl)pyrimidine-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its cytotoxic effects against cancer cell lines, making it a candidate for anticancer drug development.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 6-(2-Methoxyphenyl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to cytotoxic effects. The methoxyphenyl group enhances its ability to penetrate cell membranes, while the pyrimidine ring interacts with nucleic acids and proteins.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Methoxyphenyl)pyrimidine-4-carbonitrile
- 6-(2-Hydroxyphenyl)pyrimidine-4-carbonitrile
- 6-(2-Methoxyphenyl)pyrimidine-4-amine
Uniqueness
6-(2-Methoxyphenyl)pyrimidine-4-carbonitrile is unique due to the presence of the methoxy group at the ortho position of the phenyl ring. This structural feature influences its reactivity and biological activity, distinguishing it from other similar compounds. The ortho-methoxy group enhances its electron-donating properties, making it more reactive in certain chemical reactions and potentially more effective in biological applications.
Properties
Molecular Formula |
C12H9N3O |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
6-(2-methoxyphenyl)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C12H9N3O/c1-16-12-5-3-2-4-10(12)11-6-9(7-13)14-8-15-11/h2-6,8H,1H3 |
InChI Key |
NEJZRWHJTHFGRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC=NC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-2-(benzo[d]thiazol-2-ylthio)-N'-(2,6-dichlorobenzylidene)propanehydrazide](/img/structure/B14878649.png)
![3-benzyl-2-isopropyl-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14878665.png)
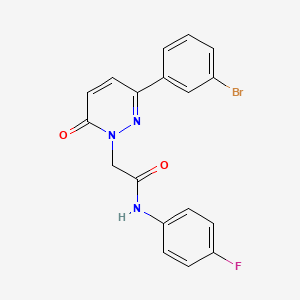
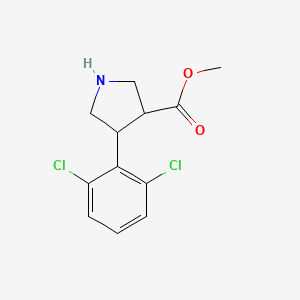
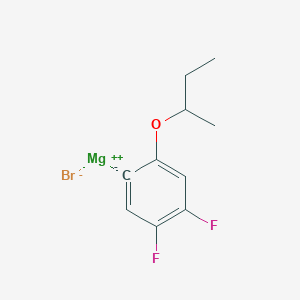

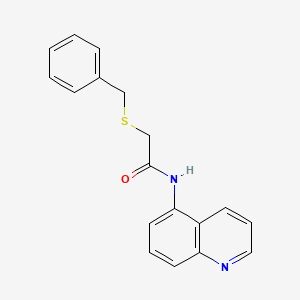


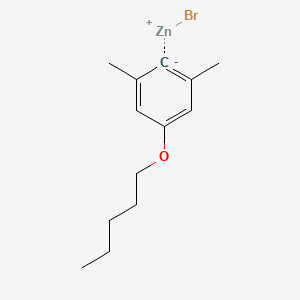
![4-[(4-methylpiperazine-1-carbonyl)amino]benzenesulfonyl Chloride](/img/structure/B14878723.png)
